
E6446 (Dihydrochlorid)
Übersicht
Beschreibung
E6446 Dihydrochlorid ist ein potenter und oral wirksamer Antagonist von Toll-like-Rezeptor 7 und Toll-like-Rezeptor 9. Es ist auch ein starker Inhibitor der Stearoyl-Coenzym-A-Desaturase 1. Diese Verbindung wird hauptsächlich in der Forschung zu Entzündungsreaktionen und nicht-alkoholischer Fettlebererkrankung eingesetzt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been studied for its potential applications in treating various medical conditions due to its interaction with specific biological targets.
Neuropathic Pain
Research indicates that compounds similar to E6446 exhibit promising analgesic properties. Studies have shown that certain derivatives can act as sigma receptor ligands, which are implicated in the modulation of pain pathways. For example, a study highlighted that novel sigma receptor ligands could serve as candidates for neuropathic pain treatment, suggesting a similar potential for E6446 .
Antimicrobial Activity
Benzoxazole derivatives have been noted for their antimicrobial properties. Research into related compounds has demonstrated efficacy against various bacterial strains and fungal pathogens. This suggests that E6446 may also possess antimicrobial activity, warranting further investigation into its effectiveness against specific pathogens .
Anticancer Activity
The benzoxazole framework is known for its anticancer properties. Compounds derived from this structure have been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies suggest that E6446 may inhibit tumor growth or induce apoptosis in cancer cells, making it a candidate for further exploration in oncology .
Table 1: Summary of Biological Activities
Wirkmechanismus
Target of Action
E6446 dihydrochloride is a potent and orally active antagonist of Toll-like Receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, and their activation can lead to various immune-mediated inflammatory diseases . E6446 dihydrochloride is also a potent inhibitor of Stearoyl-Coenzyme A Desaturase 1 (SCD1) , which is abundantly expressed in liver and adipose tissue and plays a significant role in hepatic lipogenesis and adipogenesis .
Mode of Action
E6446 dihydrochloride interacts with its targets in a specific manner. It effectively inhibits the activation of human and mouse TLR9 and suppresses TLR9-DNA interaction in vitro . It also significantly inhibits adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .
Biochemical Pathways
E6446 dihydrochloride affects the biochemical pathways associated with its targets. It significantly inhibits adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling pathway . This inhibition leads to a decrease in the overaccumulation of lipids in the liver, a condition associated with nonalcoholic fatty liver disease (NAFLD) .
Pharmacokinetics
The pharmacokinetic properties of E6446 dihydrochloride contribute to its bioavailability and efficacy. It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .
Result of Action
The molecular and cellular effects of E6446 dihydrochloride’s action are significant. It effectively inhibits adipogenic differentiation and hepatic lipogenesis . Additionally, it significantly decreases hepatic steatosis, hepatic lipid droplet accumulation, and insulin resistance in high-fat diet (HFD)-fed mice .
Action Environment
The action, efficacy, and stability of E6446 dihydrochloride can be influenced by environmental factors. For instance, its effectiveness in reducing hepatic steatosis and insulin resistance has been observed in the context of a high-fat diet
Biochemische Analyse
Biochemical Properties
E6446 dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is a potent antagonist of TLR7 and TLR9, which are involved in the immune response. By inhibiting these receptors, E6446 dihydrochloride can modulate inflammatory responses. Additionally, E6446 dihydrochloride inhibits SCD1, an enzyme that catalyzes the synthesis of monounsaturated fats from saturated fatty acids. This inhibition affects lipid metabolism and has implications for conditions like NAFLD .
Cellular Effects
E6446 dihydrochloride influences various cellular processes and functions. It has been shown to inhibit adipogenic differentiation and hepatic lipogenesis, which are critical processes in fat storage and liver function. By modulating TLR7 and TLR9 signaling pathways, E6446 dihydrochloride can alter cell signaling, gene expression, and cellular metabolism. This compound also impacts the production of inflammatory cytokines, thereby affecting immune cell function .
Molecular Mechanism
The molecular mechanism of E6446 dihydrochloride involves its binding interactions with TLR7 and TLR9, leading to the inhibition of these receptors. This inhibition prevents the activation of downstream signaling pathways that typically result in the production of pro-inflammatory cytokines. Additionally, E6446 dihydrochloride inhibits SCD1 by binding to the enzyme, thereby reducing the synthesis of monounsaturated fatty acids. This dual mechanism of action allows E6446 dihydrochloride to modulate both immune responses and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of E6446 dihydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to E6446 dihydrochloride can lead to sustained inhibition of TLR7 and TLR9 signaling, as well as continued suppression of SCD1 activity. These effects are crucial for understanding the potential therapeutic applications of E6446 dihydrochloride .
Dosage Effects in Animal Models
The effects of E6446 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits TLR7 and TLR9 without causing significant adverse effects. At higher doses, E6446 dihydrochloride can exhibit toxic effects, including liver toxicity and metabolic disturbances. These dosage-dependent effects are important for determining the therapeutic window and safety profile of E6446 dihydrochloride .
Metabolic Pathways
E6446 dihydrochloride is involved in several metabolic pathways, primarily through its inhibition of SCD1. This enzyme is a key player in the synthesis of monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting SCD1, E6446 dihydrochloride affects lipid metabolism, leading to changes in metabolic flux and metabolite levels. This inhibition can reduce hepatic lipogenesis and adipogenic differentiation, making E6446 dihydrochloride a potential therapeutic agent for metabolic disorders .
Transport and Distribution
Within cells and tissues, E6446 dihydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, E6446 dihydrochloride can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its inhibitory effects on SCD1. Understanding the transport and distribution of E6446 dihydrochloride is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of E6446 dihydrochloride is critical for its activity and function. This compound is primarily localized in the endoplasmic reticulum, where SCD1 is also found. The targeting of E6446 dihydrochloride to this compartment is facilitated by specific signals and post-translational modifications. This localization allows E6446 dihydrochloride to effectively inhibit SCD1 and modulate lipid metabolism at the site of its action .
Vorbereitungsmethoden
Die Herstellung von E6446 Dihydrochlorid umfasst mehrere Syntheserouten und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Zwischenverbindungen umfassen, gefolgt von Reinigungs- und Kristallisationsprozessen. Industrielle Produktionsmethoden umfassen typischerweise großtechnische Synthesen unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
E6446 Dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
E6446 Dihydrochlorid ist einzigartig in seiner dualen Inhibition von Toll-like-Rezeptor 7 und Toll-like-Rezeptor 9 sowie seiner Inhibition der Stearoyl-Coenzym-A-Desaturase 1. Ähnliche Verbindungen umfassen:
E6446: Die freie Basenform von E6446 Dihydrochlorid.
TLR7/9-Antagonisten: Andere Verbindungen, die Toll-like-Rezeptor 7 und Toll-like-Rezeptor 9 hemmen.
SCD1-Inhibitoren: Andere Verbindungen, die Stearoyl-Coenzym-A-Desaturase 1 hemmen .
E6446 Dihydrochlorid zeichnet sich durch seine potenten und oral wirksamen Eigenschaften aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
Introduction
The compound 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole; dihydrochloride is a synthetic derivative of benzoxazole characterized by its unique structural features, including dual pyrrolidinyl propoxy substitutions. This structural complexity is believed to enhance its biological activity, particularly as an inhibitor of Toll-like receptor 7 (TLR7), which is integral to the immune response and inflammation processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 522.5 g/mol. The structure comprises a benzoxazole core substituted with two 3-pyrrolidin-1-ylpropoxy groups. The presence of these substituents is crucial for enhancing solubility and pharmacokinetic properties compared to simpler benzoxazole derivatives.
Table 1: Structural Features and Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-Chlorophenyl)benzoxazole | Benzoxazole core with chlorophenyl substitution | Antimicrobial properties |
4-(3-Pyrrolidin-1-ylpropoxy)aniline | Aniline derivative with similar propoxy substitution | Potential anti-inflammatory effects |
2-Aminobenzoxazole | Basic benzoxazole structure without additional substitutions | General biological activity |
Inhibition of TLR7
The primary biological activity attributed to 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole; dihydrochloride is its role as a TLR7 inhibitor. TLR7 is a pattern recognition receptor involved in the detection of single-stranded RNA viruses and plays a significant role in mediating immune responses. Inhibition of TLR7 can lead to reduced inflammation and modulation of immune responses, which may be beneficial in treating autoimmune diseases and inflammatory conditions.
Case Study: TLR7 Inhibition
A study conducted on various benzoxazole derivatives indicated that compounds with similar structural motifs to 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole exhibited significant inhibitory effects on TLR7 activation in vitro. The study utilized reporter assays to measure the activation of NF-kB, a downstream signaling molecule activated by TLR7, demonstrating that the compound effectively reduced NF-kB activation in response to TLR7 ligands.
Antimicrobial Activity
Preliminary studies have suggested that this compound may also exhibit antimicrobial properties. The presence of the benzoxazole moiety is known to contribute to antimicrobial activity in several derivatives. Further investigations are needed to elucidate the specific antimicrobial spectrum and mechanisms involved.
The mechanisms through which 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole; dihydrochloride exerts its biological activities are multifaceted:
- TLR7 Inhibition : By binding to TLR7, the compound prevents receptor dimerization and downstream signaling, thereby modulating inflammatory responses.
- Enhanced Solubility : The dual pyrrolidinyl propoxy groups improve the solubility profile, potentially leading to better bioavailability.
- Neuroprotective Pathways : Similar compounds have been shown to activate neuroprotective pathways through inhibition of cholinesterase activity.
Eigenschaften
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOUZINBHKWGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.